3,4-Dichloro-N-methylaniline

Catalog No.
S719452
CAS No.
40750-59-2
M.F
C7H7Cl2N
M. Wt
176.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dichloro-N-methylaniline

CAS Number

40750-59-2

Product Name

3,4-Dichloro-N-methylaniline

IUPAC Name

3,4-dichloro-N-methylaniline

Molecular Formula

C7H7Cl2N

Molecular Weight

176.04 g/mol

InChI

InChI=1S/C7H7Cl2N/c1-10-5-2-3-6(8)7(9)4-5/h2-4,10H,1H3

InChI Key

DUSNCFKVMGTTFK-UHFFFAOYSA-N

SMILES

CNC1=CC(=C(C=C1)Cl)Cl

Canonical SMILES

CNC1=CC(=C(C=C1)Cl)Cl

The exact mass of the compound 3,4-Dichloro-N-methylaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,4-Dichloro-N-methylaniline (CAS 40750-59-2) is a highly specialized secondary aromatic amine characterized by a 3,4-dichloro substitution pattern and a pre-installed N-methyl group. In industrial and laboratory procurement, it serves as a critical building block for synthesizing N-methylated amides, agrochemical intermediates, and active pharmaceutical ingredients (APIs) [1]. By providing a guaranteed 100% mono-N-methylated starting material, it allows chemists to bypass the thermodynamic and selectivity challenges inherent to the in-house mono-alkylation of primary anilines, directly streamlining downstream acylations and C-H functionalization workflows.

Substituting 3,4-dichloro-N-methylaniline with its primary amine analog, 3,4-dichloroaniline, fundamentally alters downstream reactivity and product safety profiles. Attempting to synthesize the N-methylated compound in-house from 3,4-dichloroaniline typically results in a thermodynamically favored mixture of unreacted primary amine and over-alkylated N,N-dimethylaniline, requiring costly chromatographic purification [1]. Furthermore, in pharmaceutical applications, amides derived from the primary amine are susceptible to toxic N-OH and 6-OH metabolism in vivo; the pre-installed N-methyl group of 3,4-dichloro-N-methylaniline strictly blocks this metabolic liability, making the primary amine completely non-interchangeable for specific drug design workflows [2].

Avoidance of Over-Alkylation in Intermediate Scale-Up

Synthesizing mono-N-methylated anilines from primary anilines like 3,4-dichloroaniline typically yields mixtures containing unreacted primary amines and over-alkylated N,N-dimethylaniline byproducts due to competing thermodynamic pathways. Procuring 3,4-Dichloro-N-methylaniline bypasses this non-selective step, ensuring 100% mono-methyl purity for downstream acylations [1].

Evidence DimensionStarting material purity and reaction selectivity
Target Compound Data100% mono-N-methylated starting material
Comparator Or BaselineIn-house methylation of 3,4-dichloroaniline (yields mixtures of primary, secondary, and tertiary amines)
Quantified DifferenceElimination of N,N-dimethyl byproduct separation steps
ConditionsStandard laboratory or industrial N-alkylation conditions

Eliminates costly and time-consuming chromatographic separations of secondary and tertiary amines during intermediate scale-up.

Prevention of Toxic N-OH Metabolism in API Synthesis

In the development of calcium-release activated calcium (CRAC) channel inhibitors, utilizing 3,4-dichloro-N-methylaniline rather than 3,4-dichloroaniline yields N-methyl-DCPA analogs. The presence of the N-methyl group prevents the in vivo formation of toxic N-OH or 6-OH metabolites that occur with the primary amine-derived parent compound (DCPA) [1].

Evidence DimensionIn vivo metabolic liability
Target Compound DataForms N-methyl-DCPA (blocks toxic N-OH metabolism)
Comparator Or Baseline3,4-dichloroaniline (forms DCPA, which metabolizes to toxic N-OH/6-OH derivatives)
Quantified DifferenceComplete abrogation of the N-OH metabolite formation pathway
ConditionsIn vivo metabolic profiling of CRAC channel inhibitors

Justifies the procurement of the N-methylated building block for pharmaceutical libraries to improve the safety and pharmacokinetic profile of amide-based drug candidates.

High-Yield Radical Donor in Photocatalytic Dearomatization

For visible-light-induced hydroalkylation to synthesize lactam-fused indolines, the N-methyl group is structurally required as the site of N-α-C–H bond cleavage. 3,4-Dichloro-N-methylaniline serves as an exceptional radical donor, delivering the dearomatized indoline product in 93% yield, outperforming many other substituted N-methylanilines [1].

Evidence DimensionProduct yield in photoredox hydroalkylation
Target Compound Data93% yield of lactam-fused indoline product
Comparator Or Baseline3,4-dichloroaniline (0% yield, lacks the required N-methyl group for α-C-H radical formation)
Quantified Difference93% absolute yield increase for this specific methodology
ConditionsIr(ppy)2(dtbbpy)PF6 photocatalyst, blue LED irradiation, room temperature

Demonstrates that the compound is an optimal, high-yielding precursor for advanced photoredox C-H functionalization workflows.

Streamlined Condensation for Allosteric Modulator Synthesis

In the synthesis of A3 adenosine receptor positive allosteric modulators (PAMs), 3,4-dichloro-N-methylaniline successfully condenses with N-oxide intermediates in the presence of triflic anhydride to form methylamino-linked derivatives. The secondary amine provides the exact steric and electronic profile needed for the lipid-trolling linker, whereas alternative nucleophiles like phenols fail to react under these standard conditions [1].

Evidence DimensionReactivity in triflic anhydride-mediated condensation
Target Compound DataDirect condensation to form methylamino-linked A3AR PAMs
Comparator Or Baseline3,4-dichlorophenol (fails to react under standard triflic anhydride condensation conditions)
Quantified DifferenceEnables direct one-step coupling vs. failed reaction requiring alternative PyBrop/Ag2CO3 conditions
ConditionsTriflic anhydride-mediated condensation with N-oxide intermediates

Streamlines the synthetic route for complex lipid-linked receptor modulators by providing a highly reactive secondary amine nucleophile.

Synthesis of CRAC Channel Inhibitors (Pharmaceuticals)

3,4-Dichloro-N-methylaniline is the direct precursor for N-methyl-DCPA analogs, which are used to treat bone erosion and inflammation. The N-methyl group is critical for preventing toxic N-OH metabolism associated with primary amine derivatives [1].

Visible-Light Photocatalysis (Methodology/R&D)

The compound acts as a highly efficient radical donor in the visible-light-induced hydroalkylation of electron-deficient indoles, where the N-methyl group undergoes necessary N-α-C–H bond cleavage to form lactam-fused indolines [2].

Synthesis of Lipid-Linked Receptor Modulators (Drug Discovery)

It is utilized in the synthesis of A3 adenosine receptor positive allosteric modulators (PAMs), where its secondary amine structure allows for efficient condensation with N-oxide intermediates to form stable methylamino-linked derivatives [3].

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (90.48%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.48%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3,4-Dichloro-N-methylaniline

Dates

Last modified: 08-15-2023

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